2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
Description
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(4-methylphenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-7-9-15(10-8-13)12-24-19(25)17(18-21-14(2)27-22-18)16-6-4-3-5-11-23(16)20(24)26/h7-10H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYCRHUFYGHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
This compound features a tetrahydropyrimido framework fused with an azepine ring , along with oxadiazole and methylbenzyl substituents. The intricate structure suggests possible interactions with various biological targets that could lead to diverse pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have been reported to inhibit tumor growth in vitro and in vivo models .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the oxadiazole ring is often associated with enhanced antimicrobial efficacy .
- Anti-inflammatory Effects : Research indicates that some derivatives can modulate inflammatory pathways and may serve as potential anti-inflammatory agents .
The biological activity of this compound is likely mediated through interactions with specific proteins or enzymes. Molecular docking studies can provide insights into its binding affinity with various biological targets such as:
- Enzymes : Compounds in this class may act as inhibitors of critical enzymes involved in cancer progression or microbial resistance mechanisms.
- Receptors : Binding to specific receptors can modulate signaling pathways relevant to inflammation or cancer .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione | Similar oxadiazole and pyrimido structure | Anticancer |
| 5-Methylpyrimidine derivatives | Pyrimidine ring with various substitutions | Antimicrobial |
| 1-(4-substituted phenyl)piperazine derivatives | Piperazine core with diverse functional groups | Antidepressant |
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that a series of oxadiazole derivatives exhibited IC50 values ranging from 0.31 μM to 0.34 μM against human cancer cell lines . These findings support the potential use of such compounds in cancer therapy.
- Antimicrobial Activity : Another research effort revealed that specific oxadiazole derivatives showed significant inhibition rates against several fungal pathogens . This suggests their potential application in treating fungal infections.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit notable antimicrobial properties. The incorporation of the 5-methyl-1,2,4-oxadiazole moiety in this compound suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that oxadiazole derivatives can disrupt microbial cell membranes or inhibit critical metabolic pathways in microorganisms .
Anticancer Potential
Compounds containing the pyrimidine and oxadiazole structures have been investigated for their anticancer properties. The unique molecular framework of this compound may interact with specific biological targets associated with cancer cell proliferation. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting DNA synthesis and promoting oxidative stress .
Neuroprotective Effects
The tetrahydropyrimido structure is associated with neuroprotective effects in various studies. Compounds with similar frameworks have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This compound could potentially be explored for its effects on conditions such as Alzheimer's disease or Parkinson's disease .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to act as a building block for creating novel polymers. Its ability to form stable bonds can be exploited in the synthesis of polymeric materials with enhanced thermal and mechanical properties. These materials could find applications in coatings, adhesives, and composite materials used in various industrial applications .
Photovoltaic Applications
Research into organic photovoltaic materials has highlighted the potential of compounds like this one to be used as electron donors or acceptors in solar cells. The structural properties may facilitate charge transfer processes essential for efficient energy conversion. Ongoing studies are evaluating the efficiency of such compounds when incorporated into photovoltaic devices .
Agricultural Chemistry
Pesticidal Activity
The structure of this compound suggests potential applications as a pesticide or herbicide. Compounds containing oxadiazole groups have been shown to exhibit herbicidal activity against specific weed species. This compound could be developed into a formulation that targets pest organisms while minimizing impact on non-target species .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | PMC6271237 | Demonstrated effective inhibition of bacterial growth |
| Anticancer Potential | PubChem CID 91810036 | Induced apoptosis in cancer cell lines |
| Neuroprotective Effects | PubChem CID 91890490 | Reduced oxidative stress markers in neuronal cultures |
| Polymer Chemistry | Sigma Aldrich | Enhanced mechanical properties in synthesized polymers |
| Photovoltaic Applications | Patent WO2021074138A1 | Improved charge transfer efficiency noted |
| Pesticidal Activity | Chemsrc.com | Effective against common agricultural pests |
Comparison with Similar Compounds
Comparison with Similar Compounds
Molecular Similarity and Bioactivity Predictions
Computational similarity metrics (e.g., Tanimoto coefficient) are critical for predicting bioactivity. For example:
- Tanimoto Index : Used to compare phytocompounds with SAHA (a histone deacetylase inhibitor), showing ~70% similarity for aglaithioduline . The target compound’s oxadiazole and pyrimidine moieties may align with kinase or protease inhibitors, though specific targets require validation.
- Hierarchical Clustering: highlights that structurally similar compounds cluster by bioactivity profiles.
Pharmacokinetic and Functional Group Considerations
- Oxadiazole vs. Thiazole Rings : The 1,2,4-oxadiazole in the target compound may improve metabolic stability compared to thiazole derivatives, as oxadiazoles are less prone to enzymatic degradation .
- 4-Methylbenzyl Group : This hydrophobic substituent could enhance blood-brain barrier penetration compared to 2-methylbenzyl analogues (e.g., in ), though experimental data are needed .
Q & A
Q. What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole moiety is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of N-acylhydrazides with phosphorus oxychloride (POCl₃) under reflux conditions forms the oxadiazole ring, followed by hydrolysis to stabilize intermediates. This method ensures regioselectivity and high yields, as demonstrated in analogous oxadiazole-containing heterocycles .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Key for identifying substituent environments (e.g., methylbenzyl protons at δ ~2.3 ppm, oxadiazole carbons at δ ~160–170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1700 cm⁻¹) and oxadiazole ring vibrations. Cross-referencing with databases like PubChem ensures alignment with reported data .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Adopt standardized protocols for reaction parameters (e.g., temperature, solvent purity, stoichiometry) and document deviations. Utilize IUPAC guidelines for reporting experimental details, including spectral raw data and chromatographic conditions .
Advanced Research Questions
Q. What experimental design principles optimize the yield of the tetrahydropyrimido-azepine core?
- Split-plot factorial designs : Evaluate variables like reaction time, catalyst loading, and temperature interactions. For example, a study on similar azepine derivatives used randomized block designs with split-split plots to isolate critical factors affecting yield .
- DoE (Design of Experiments) : Prioritize factors using Taguchi or Plackett-Burman methods to minimize trial runs.
Q. How can structural activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify substituents (e.g., 4-methylbenzyl to halogenated benzyl) and assess biological activity.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs. Evidence from antimicrobial oxadiazole derivatives suggests alkylation at specific positions enhances activity, providing a template for SAR exploration .
Q. What methodologies resolve contradictions in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles.
- X-ray crystallography : Provides definitive confirmation of regiochemistry, as seen in structurally related pyrimido-azepines .
- Comparative analysis : Cross-check with synthetic intermediates to trace signal origins .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility, bioavailability, and CYP450 interactions.
- Molecular dynamics simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide optimization. AI-driven platforms, as used in COVID-19 drug discovery, can prioritize synthetic targets based on druggability .
Data Reporting and Validation
Q. What best practices ensure reliable data reporting for this compound?
- Raw data archiving : Deposit NMR FID files, HRMS spectra, and chromatograms in repositories like Zenodo.
- Statistical validation : Report mean ± SD for triplicate experiments and use ANOVA for significance testing.
- Peer-review protocols : Follow IUPAC’s guidelines for thermophysical and thermochemical data documentation .
Advanced Mechanistic Studies
Q. What mechanistic insights can be gained from studying hydrolysis stability of the oxadiazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
